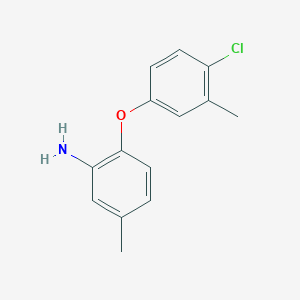

2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine, also known as 2C-M-5-M, is an amine compound that is commonly used as a synthetic research agent. It is a derivative of phenethylamine and is related to the recreational drug 2C-B. 2C-M-5-M is a versatile compound that has been used for a variety of scientific research applications.

Scientific Research Applications

Antimicrobial Applications

2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine: has been studied for its potential in combating bacterial infections. It has shown promising results against Gram-positive bacterial strains such as Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, and Staphylococcus epidermidis, as well as Gram-negative bacteria like Escherichia coli, Salmonella typhi, Shigella dysenteriae, and Klebsiella pneumoniae . The compound’s efficacy in inhibiting bacterial growth makes it a candidate for further research in developing new antibiotics.

Anthelmintic Activity

The compound has also demonstrated significant anthelmintic activity, which is the ability to neutralize parasitic worms. It has been effective against species of earthworms such as Pheretima posthuma and Perionyx excavates, indicating its potential use in treating helminthiasis or worm infestations .

Chemical Synthesis

In the field of chemical synthesis, 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine serves as a precursor for creating novel Schiff bases. These bases are derived from the reaction with different aromatic furfural aldehydes, leading to a new class of compounds with potential applications in medicinal chemistry .

Boronic Acid Derivatives

This compound is a key intermediate in the synthesis of phenylboronic acid derivatives. These derivatives play a crucial role in various chemical reactions, including Suzuki coupling, which is widely used in the pharmaceutical industry to create complex molecules .

Prodrug Development

The structural flexibility of 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine allows for its use in prodrug design. Prodrugs are compounds that undergo metabolic conversion in the body to release the active pharmaceutical ingredient. This approach can improve drug solubility, absorption, and distribution .

Agricultural Chemistry

There is potential for this compound to be utilized in agricultural chemistry, particularly in the synthesis of herbicides and pesticides. Its phenolic structure could be modified to target specific pests or weeds, enhancing crop protection strategies .

Material Science

In material science, the compound’s derivatives could be explored for their properties in creating new polymers or coatings. These materials could have unique characteristics such as antimicrobial surfaces or enhanced durability .

Biochemical Research

Lastly, 2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine may find applications in biochemical research, particularly as a reagent or a building block in the synthesis of complex biomolecules. Its interactions with biological systems can provide insights into cellular processes and disease mechanisms .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts or organoboron reagents in similar chemical reactions.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be hypothesized that it may participate in carbon-carbon bond-forming reactions. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been synthesized and evaluated for their antimicrobial and anthelmintic properties , suggesting that this compound might also interact with biological systems and affect certain biochemical pathways.

Result of Action

Compounds with similar structures have shown promising antibacterial activity , suggesting that this compound might also have potential antimicrobial effects.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-3-6-14(13(16)7-9)17-11-4-5-12(15)10(2)8-11/h3-8H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVFCXAJRVFZEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-3-methylphenoxy)-5-methylphenylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.